2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine: is an organic compound. It appears as a colorless or pale yellow solid, nearly insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and dimethylformamide . Now, let’s explore its synthesis, properties, and applications.
Preparation Methods
The synthesis of this compound typically involves the following steps:
Formation of 2,5-Diiodopyridine: Start by reacting pyridine with diiodomethane under appropriate conditions to yield 2,5-diiodopyridine.
Introduction of Bromine: React 2,5-diiodopyridine with bromoethane under basic conditions to introduce a bromine group.
Final Product Formation: Finally, react the resulting 2-bromo-5-bromoethylpyridine with difluoromethyl methanoate to obtain 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactions Analysis
This compound participates in various reactions, including:
Substitution Reactions: It serves as a reagent in substitution reactions.
Redox Reactions: It can act as a reducing agent or participate in oxidation-reduction reactions.
Organic Synthesis: Useful in substitution and cascade reactions.
Catalysis: It finds applications as a catalyst in organic transformations.
Major products formed from these reactions depend on the specific reaction conditions and substrates.
Scientific Research Applications
The compound’s versatility extends across scientific disciplines:
Chemistry: Used in organic synthesis, especially in substitution reactions.
Biology: Investigated for potential biological activities.
Medicine: Explored for drug development due to its unique structure.
Industry: Employed in the preparation of organic optoelectronic devices and coordination complexes.
Mechanism of Action
The exact mechanism by which 2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, its unique combination of fluorine, bromine, and pyridine moieties sets it apart. Similar compounds include other pyridine derivatives, but none match its precise structure and properties.
Properties
Molecular Formula |
C14H10F2N2O |
---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
2-(difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C14H10F2N2O/c15-14(16)19-12-7-10-6-11(8-17-13(10)18-12)9-4-2-1-3-5-9/h1-8,14H,(H,17,18) |
InChI Key |
UGNKLBHVFQSNPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3C(=C2)C=C(N3)OC(F)F |
Origin of Product |
United States |
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